5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide
Overview
Description
5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide is a useful research compound. Its molecular formula is C10H9BrN4O and its molecular weight is 281.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.99597 g/mol and the complexity rating of the compound is 263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Activity
Compounds structurally similar to 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide have been researched for their antibacterial properties. One study synthesized and evaluated N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs as potential DNA gyrase inhibitors, finding compound 3k to significantly inhibit Staphylococcus aureus and Bacillus subtilis DNA gyrase (Sun et al., 2013). Another study focused on synthesizing and characterizing carbohydrazide derivatives, which exhibited good to moderate inhibitory effects against various bacterial strains (Nasareb & Siddiquia, 2016).
Antiproliferative and Anticancer Activity
Pyrazole derivatives, including those related to this compound, have shown promise as antiproliferative agents. For example, a study on novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives demonstrated cytotoxic effects against breast cancer and leukemic cells, indicating potential for cancer treatment (Ananda et al., 2017).
Corrosion Protection
Research has also explored the use of pyrazole-3-carbohydrazide compounds for corrosion protection. One study found that these compounds effectively inhibited corrosion of mild steel in acidic environments (Paul et al., 2020).
Vibrational Spectroscopic Investigations
Studies have been conducted on the vibrational spectroscopic properties of pyrazole derivatives, which can provide insights into their molecular dynamics and potential applications in various fields (Pillai et al., 2017).
Synthesis and Characterization
There has been significant focus on the synthesis and characterization of pyrazole compounds. These studies contribute to understanding the chemical properties and potential applications of these compounds in different scientific fields (Ibrahim et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide, also known as Emrusolmin or Anle138b , are the Tau proteins and alpha-synuclein . These proteins play crucial roles in neurodegenerative diseases such as Parkinson’s Disease and Multiple System Atrophy .
Mode of Action
Emrusolmin acts as a general inhibitor of protein aggregation . It suppresses the formation of oligomers, which are aggregates of alpha-synuclein and prion proteins . The compound binds to alpha-synuclein fibrils, forming stable polar interactions inside the tubular fibril cavity . This interaction places the central pyrazole moiety of the compound near the protein backbone of alpha-synuclein .
Biochemical Pathways
The compound affects the biochemical pathways involving alpha-synuclein and prion proteins . By inhibiting the aggregation of these proteins, it prevents the pathogenic protein accumulation and neurodegeneration associated with diseases like Parkinson’s Disease and Multiple System Atrophy .
Pharmacokinetics
Emrusolmin is an orally administered, brain-penetrant compound . It has been shown to reduce protein deposition in the brain and improve dopamine neuron function and movement in alpha-synuclein transgenic mouse models of Parkinson’s Disease . .
Result of Action
The compound’s action results in the inhibition of pathogenic protein accumulation and neurodegeneration . It has been shown to improve survival in mouse models of alpha-synuclein and prion disease . In alpha-synuclein transgenic mouse models of Parkinson’s Disease, administration of the compound reduced protein deposition in the brain and improved dopamine neuron function and movement .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the bromophenyl and carbohydrazide groups present in 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-established. It’s plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Future studies would be needed to investigate these aspects .
Subcellular Localization
Future studies would be needed to investigate these aspects .
Properties
IUPAC Name |
3-(3-bromophenyl)-1H-pyrazole-5-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O/c11-7-3-1-2-6(4-7)8-5-9(15-14-8)10(16)13-12/h1-5H,12H2,(H,13,16)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZIFWMVWMXZPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NNC(=C2)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301196857 | |
Record name | 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301196857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1046463-50-6 | |
Record name | 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1046463-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301196857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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